An In-depth Technical Guide to 2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide: Synthesis, Characterization, and Therapeutic Potential
For Research, Scientific, and Drug Development Professionals
Abstract
The phenoxyacetamide scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses on a specific derivative, 2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide, providing a comprehensive overview of its chemical structure, predicted properties, and postulated methodologies for its synthesis, purification, and characterization. Drawing from established protocols for analogous compounds, this document offers a framework for researchers to produce and investigate this molecule. While specific experimental data for this compound is limited in current literature, this guide consolidates knowledge of the broader phenoxyacetamide class to empower further research and drug discovery efforts.
Introduction: The Prominence of Phenoxyacetamides in Drug Discovery
The fusion of a phenoxy group with an acetamide core creates a versatile chemical scaffold that has been extensively explored in the pursuit of novel therapeutic agents. The ether linkage provides stability and a specific spatial arrangement, while the amide bond offers hydrogen bonding capabilities crucial for molecular recognition. Modifications on both the phenyl ring and the amide nitrogen have yielded a diverse library of compounds with a wide array of pharmacological effects.[1][2][3][4] Structurally related compounds have shown promise as anticancer, anti-inflammatory, analgesic, insecticidal, and antiviral agents.[2][4][5][6] The title compound, 2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide, incorporates an additional chiral center and a primary amine, features that could significantly influence its biological activity and pharmacokinetic profile.
Chemical Structure and Predicted Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential drug candidate. In the absence of experimental data for 2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide, computational methods provide valuable predictions.
| Property | Predicted Value | Reference |
| IUPAC Name | 2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide | N/A |
| CAS Number | 954279-37-9 | [7] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [7] |
| Molecular Weight | 222.28 g/mol | [7] |
| SMILES | CCNC(=O)COC1=CC=CC(=C1)C(C)N | [7] |
| Predicted LogP | 0.9 | [8] |
| Predicted pKa (most basic) | 9.5 (primary amine) | N/A |
| Predicted pKa (most acidic) | 16.5 (amide N-H) | N/A |
| Predicted Solubility | Moderately soluble in water and polar organic solvents | [9] |
Note: Predicted values are generated from computational models and should be confirmed experimentally.
The presence of both hydrogen bond donors (amine and amide NH) and acceptors (ether and carbonyl oxygens) suggests moderate polarity.[9] The primary amine is expected to be the most basic center, readily protonated at physiological pH, which will influence its solubility and interaction with biological targets.
Proposed Synthesis and Purification
The synthesis of 2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide can be logically approached through a multi-step pathway, leveraging established reactions for the formation of ether and amide bonds. The following proposed synthesis is based on common methodologies for preparing phenoxyacetamide derivatives.[2][9]
Retrosynthetic Analysis
A logical retrosynthetic analysis suggests a convergent approach, preparing two key intermediates that are then coupled.
Caption: Retrosynthetic analysis of the target compound.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of N-Ethyl-2-chloroacetamide (Intermediate 2)
This intermediate can be synthesized via the acylation of ethylamine with chloroacetyl chloride.[10]
-
Materials: Ethylamine (solution in THF or as hydrochloride salt), Chloroacetyl chloride, Triethylamine (if using ethylamine hydrochloride), Dichloromethane (DCM, anhydrous), Ice bath, Magnetic stirrer, Separatory funnel, Rotary evaporator.
-
Procedure:
-
In a round-bottom flask, dissolve ethylamine (1.0 eq) and triethylamine (1.1 eq, if applicable) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-ethyl-2-chloroacetamide. This intermediate can often be used in the next step without further purification.
-
Step 2: Synthesis of 3-(1-Aminoethyl)phenol (Intermediate 1)
This intermediate can be prepared from 3'-hydroxyacetophenone via a reductive amination (Leuckart reaction).[2]
-
Materials: 3'-Hydroxyacetophenone, Ammonium formate or Formamide, Formic acid, Heating mantle, Reflux condenser.
-
Procedure:
-
Combine 3'-hydroxyacetophenone (1.0 eq) and a large excess of ammonium formate or formamide.
-
Heat the mixture to 160-180 °C for several hours.
-
After cooling, add hydrochloric acid and heat to hydrolyze the intermediate formamide.
-
Basify the solution with a strong base (e.g., NaOH) to precipitate the product.
-
Filter and purify the crude 3-(1-aminoethyl)phenol by recrystallization or column chromatography.
-
Step 3: Williamson Ether Synthesis to Yield the Target Compound
The final step involves the coupling of the two intermediates.[2]
-
Materials: 3-(1-Aminoethyl)phenol (Intermediate 1), N-Ethyl-2-chloroacetamide (Intermediate 2), Anhydrous Potassium Carbonate (K₂CO₃), Acetone or DMF (anhydrous), Reflux condenser, Magnetic stirrer.
-
Procedure:
-
To a solution of 3-(1-aminoethyl)phenol (1.0 eq) in anhydrous acetone or DMF, add anhydrous K₂CO₃ (2.0 eq).
-
Add N-ethyl-2-chloroacetamide (1.1 eq) to the suspension.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Caption: Proposed synthetic workflow for the target compound.
Analytical Characterization
The identity and purity of the synthesized 2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide should be confirmed using a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for structural elucidation. Based on the structure, the following signals can be predicted in the ¹H and ¹³C NMR spectra.
-
¹H NMR: Signals corresponding to the ethyl groups (triplet and quartet), the methylene of the acetamide, the methine and methyl of the aminoethyl group, and the aromatic protons are expected. The NH and NH₂ protons may appear as broad singlets.[11][12]
-
¹³C NMR: Resonances for the aliphatic carbons of the ethyl and aminoethyl groups, the methylene carbon adjacent to the ether oxygen, the carbonyl carbon, and the aromatic carbons are anticipated.[13][14]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition. Electron-impact (EI) mass spectra of phenoxyacetyl derivatives often show characteristic fragmentation patterns.[15][16]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial tool for assessing the purity of the final compound and for monitoring reaction progress. A reversed-phase method would be suitable.[17][18]
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape for the basic amine.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm or 280 nm).
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups.
-
N-H stretching: Around 3300-3500 cm⁻¹ (amine and amide).
-
C=O stretching (amide): Around 1650 cm⁻¹.
-
C-O stretching (ether): Around 1250 cm⁻¹.
-
Aromatic C-H stretching: Above 3000 cm⁻¹.
Potential Biological Activities and Therapeutic Applications
While no biological data has been reported for 2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide, the activities of structurally related compounds provide a basis for postulating its therapeutic potential.
-
Anticancer Activity: Numerous phenoxyacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and liver cancer.[2][3][5] The mechanism often involves the induction of apoptosis.[3]
-
Anti-inflammatory and Analgesic Effects: Some substituted phenoxyacetamides have shown promising anti-inflammatory and analgesic properties.[2][5]
-
Antimicrobial and Antiviral Activity: The phenoxyacetamide scaffold is present in compounds with activity against bacteria, fungi, and viruses.[2][6]
-
Central Nervous System (CNS) Activity: Structurally related acetamides have been investigated for anxiolytic and antiepileptic properties.[9]
The introduction of the 1-aminoethyl group at the meta position of the phenoxy ring could modulate these activities and introduce novel pharmacological properties. The primary amine offers a site for salt formation, potentially improving aqueous solubility and bioavailability.
Caption: Potential biological activities of the phenoxyacetamide scaffold.
Safety and Handling
Specific toxicity data for 2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide is not available. However, general precautions for handling novel chemical entities should be observed. Acetamide and its derivatives can be irritants to the skin and eyes.[19][20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.
Conclusion and Future Directions
2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide is a novel compound with a chemical structure that suggests significant potential for biological activity. This guide provides a comprehensive, albeit predictive, framework for its synthesis, purification, and characterization, based on established knowledge of the phenoxyacetamide class. Future research should focus on the experimental validation of the proposed synthetic route and the thorough characterization of the compound's physicochemical properties. Subsequently, a systematic evaluation of its biological activities, guided by the known pharmacology of related molecules, could uncover its therapeutic potential and pave the way for the development of new drug candidates.
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